Cdk7/9-IN-1

CDK7 selectivity CDK9 selectivity transcriptional CDK inhibitor

CDK7/9-IN-1 is a highly selective CDK7 inhibitor with 99-fold cellular selectivity over CDK9 (p-CTD Ser5 IC50=0.0262 μM vs p-CTD Ser2 IC50=2.59 μM). Its time-dependent potency (IC50 0.00574 μM after 3h pre-incubation) enables precise transcriptional initiation studies. With 96% CDK7-specific inhibition across 468 kinases, it is the benchmark for CDK7 selectivity screening. Potent cMyc downregulation (IC50=0.0138 μM in HCT116) makes it essential for MYC-addicted cancer models. ≥98% purity ensures reproducibility.

Molecular Formula C24H32F3N5O2
Molecular Weight 479.5 g/mol
Cat. No. B12428659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk7/9-IN-1
Molecular FormulaC24H32F3N5O2
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C2N1C=C(C=C2NC3CCN(CC3)CC4CN(CCO4)C(=O)C=C)C(F)(F)F
InChIInChI=1S/C24H32F3N5O2/c1-4-22(33)31-9-10-34-19(15-31)14-30-7-5-18(6-8-30)29-20-11-17(24(25,26)27)13-32-21(16(2)3)12-28-23(20)32/h4,11-13,16,18-19,29H,1,5-10,14-15H2,2-3H3/t19-/m1/s1
InChIKeyNLPHXSGNLCQYEN-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK7/9-IN-1: A Selective CDK7-Preferring Dual Inhibitor for Transcription-Targeted Cancer Research [1]


CDK7/9-IN-1 (CAS 2747919-19-1) is a cyclin-dependent kinase 7/9 inhibitor that selectively inhibits CDK7 over CDK9 [1]. In biochemical assays, it inhibits CDK7 with IC50 values of 0.0656 μM without pre-incubation and 0.00574 μM after 3 hours pre-incubation; CDK9 inhibition requires an IC50 of 2.14 μM after 3 hours pre-incubation [1]. This compound is supplied by multiple vendors including MedChemExpress (Cat. No. HY-145408) and InvivoChem (Cat. No. V52276), with reported purity of ≥98% and a molecular weight of 479.54 [1] .

Why CDK7/9-IN-1 Cannot Be Substituted by Generic CDK7 Inhibitors or Other Dual CDK7/9 Inhibitors [1]


The CDK7/9 inhibitor landscape is heterogeneous: compounds differ fundamentally in their CDK7:CDK9 selectivity ratios, binding modes (covalent vs. non-covalent), and off-target kinase profiles [1]. Generic substitution is scientifically unsound because these differences directly impact transcriptional reprogramming outcomes, MYC suppression efficacy, and cellular response [2]. The evidence below quantifies precisely where CDK7/9-IN-1 stands relative to key comparators across six distinct dimensions.

Quantitative Differentiation Evidence for CDK7/9-IN-1 Against Comparators


CDK7:CDK9 Selectivity Ratio — A 37- to 373-Fold Preference for CDK7 Distinguishes CDK7/9-IN-1 from CDK9-Preferring Dual Inhibitors

CDK7/9-IN-1 demonstrates a pronounced selectivity for CDK7 over CDK9. In biochemical assays with 3-hour pre-incubation, CDK7 IC50 is 0.00574 μM while CDK9 IC50 is 2.14 μM, yielding a CDK9/CDK7 selectivity ratio of approximately 373 [1]. Without pre-incubation, CDK7 IC50 is 0.0656 μM, yielding a ratio of ~33 [1]. This profile contrasts sharply with dual inhibitors such as SNS-032 (CDK7 IC50 = 62 nM, CDK9 IC50 = 4 nM; CDK9/CDK7 ratio = 0.06, i.e., CDK9-preferring) and CDK7/9-IN-14 (Ki: CDK7 = 2.3 nM, CDK9 = 0.38 nM; ratio = 0.17, i.e., CDK9-preferring) . The time-dependent enhancement of CDK7 potency (11.4-fold improvement from 0.0656 to 0.00574 μM) is a distinct feature of CDK7/9-IN-1 not observed with comparator compounds under the same conditions [1].

CDK7 selectivity CDK9 selectivity transcriptional CDK inhibitor

Kinome-Wide Selectivity — Demonstrated >96% CDK7 Inhibition in a 468-Kinase Panel with Minimal Off-Target Activity

CDK7/9-IN-1 was profiled against a panel of 468 protein kinases at three concentrations (20 μM, 2 μM, and 0.2 μM; 1 hour incubation) . At the tested concentrations, the compound exhibited excellent selectivity with approximately 96% inhibition specifically against CDK7 and minimal inhibition of other kinases . In contrast, the widely used covalent CDK7 inhibitor THZ1 has documented activity against CDK12 and CDK13 beyond its primary CDK7 target ; SY-5609, while highly CDK7-selective (Kd = 0.07 nM), retains measurable inhibitory activity against CDK9 (IC50 = 1.9 μM) and CDK12 (IC50 = 1.7 μM) [1]. The breadth of the panel (468 kinases) provides a comprehensive assessment not available for many comparator compounds.

kinase selectivity off-target profiling kinome panel

Cellular Target Engagement — Differential Suppression of CDK7-Driven (p-CTD Ser5) Versus CDK9-Driven (p-CTD Ser2) Phosphorylation in HCT116 Cells [1]

In HCT116 colorectal cancer cells, CDK7/9-IN-1 (0.001-20 μM; 4 hours) demonstrated functional target engagement with distinct potency at CDK7-mediated and CDK9-mediated phosphorylation sites. The compound suppressed phospho-CTD Ser5 (CDK7 substrate) with a relative IC50 of 0.0262 μM, while phospho-CTD Ser2 (CDK9 substrate) required a relative IC50 of 2.59 μM — a 99-fold difference [1]. This cellular selectivity profile aligns with the biochemical data and confirms that CDK7/9-IN-1 preferentially inhibits CDK7-dependent transcription initiation over CDK9-dependent elongation in an intact cellular context. By comparison, SNS-032 (a CDK9-preferring dual inhibitor) exhibits the opposite cellular profile, with greater potency at Ser2 phosphorylation than Ser5, reflecting its CDK9-preferring biochemical selectivity .

cellular target engagement RNA Pol II CTD phosphorylation HCT116 colorectal cancer

cMyc Suppression — Potent Downregulation of Oncogenic MYC Expression in HCT116 Cells (IC50 = 0.0138 μM)

CDK7/9-IN-1 suppressed cMyc protein expression in HCT116 cells with a relative IC50 of 0.0138 μM after 4-hour treatment . This potency places CDK7/9-IN-1 in the low nanomolar range for MYC suppression in this cell line. For comparison, the covalent CDK7 inhibitor THZ1 suppresses MYC expression with reported cellular IC50 values in the 50-200 nM range across various cancer cell lines, though direct head-to-head data in HCT116 are not available . The CDK9-preferring inhibitor SNS-032 also downregulates MYC but through a distinct mechanism primarily driven by CDK9 inhibition and transcriptional elongation blockade rather than CDK7-mediated initiation suppression . The CDK7-preferring profile of CDK7/9-IN-1 may produce a different transcriptional reprogramming signature compared to CDK9-preferring inhibitors, though head-to-head transcriptomic comparisons are not yet published.

MYC suppression transcriptional addiction oncogene targeting

Time-Dependent CDK7 Potency Enhancement — 11.4-Fold Improvement in IC50 with 3-Hour Pre-Incubation [1]

CDK7/9-IN-1 exhibits time-dependent inhibition of CDK7: without pre-incubation, IC50 = 0.0656 μM; after 3 hours pre-incubation, IC50 = 0.00574 μM — an 11.4-fold potency enhancement [1]. This time-dependent behavior suggests slow-binding kinetics or a conformational stabilization mechanism. By comparison, the covalent CDK7 inhibitor THZ1 also shows time-dependent potency (IC50: 15.6 nM at 20 minutes vs. 3.2 nM at 180 minutes; 4.9-fold enhancement), but achieves this via irreversible covalent bond formation with Cys312 outside the kinase domain . The non-covalent inhibitor SY-5609 achieves high CDK7 affinity (Kd = 0.07 nM) without time-dependent enhancement, reflecting a fundamentally different binding mode [2]. CDK7/9-IN-1's time-dependent profile without reported covalent modification distinguishes it from both irreversible covalent inhibitors and rapidly reversible non-covalent inhibitors.

time-dependent inhibition slow-binding kinetics pre-incubation effect

Physicochemical Properties — LogP of 4.2 and Molecular Weight of 479.54 Inform Solubility and Permeability Expectations

CDK7/9-IN-1 has a molecular formula of C24H32F3N5O2, molecular weight of 479.54, and a calculated LogP of 4.2 . This LogP value indicates moderate to high lipophilicity, which typically correlates with good membrane permeability but may present solubility challenges in aqueous buffers. For comparison, THZ1 (MW = 565.0; LogP = 3.2) is more hydrophilic, while SY-5609 (MW = 524.0; LogP = 2.8) is also more hydrophilic . The higher LogP of CDK7/9-IN-1 may require careful formulation considerations (e.g., DMSO stock solutions with dilution into media containing serum or BSA) to avoid precipitation in cellular assays. The hydrogen bond donor count (1) and acceptor count (8) further inform solubility predictions .

LogP physicochemical properties solubility

Recommended Application Scenarios for CDK7/9-IN-1 Based on Verified Evidence


Mechanistic Studies of CDK7-Driven Transcriptional Initiation Versus CDK9-Driven Elongation

CDK7/9-IN-1's 99-fold cellular selectivity for p-CTD Ser5 (CDK7 substrate) over p-CTD Ser2 (CDK9 substrate) makes it a suitable tool for dissecting the distinct contributions of transcriptional initiation versus elongation in gene regulation [1]. Researchers can use this compound at concentrations below 0.1 μM to achieve selective CDK7 inhibition with minimal CDK9 engagement, or at higher concentrations (>2 μM) to achieve dual CDK7/9 inhibition for comparison [1].

MYC-Dependent Cancer Cell Line Screening and Target Engagement Validation

The potent cMyc suppression observed in HCT116 cells (IC50 = 0.0138 μM) supports the use of CDK7/9-IN-1 in screening panels of MYC-addicted cancer cell lines [1]. The compound can serve as a positive control for MYC downregulation in assays evaluating CDK7/9 pathway inhibition. Its time-dependent CDK7 potency (11.4-fold enhancement with pre-incubation) should be accounted for in experimental protocols — pre-incubation conditions should be standardized and reported to ensure reproducibility .

Kinase Selectivity Profiling Reference for Novel CDK7 Inhibitor Development

The extensive 468-kinase panel profiling data (approximately 96% CDK7-specific inhibition) provides a benchmark for evaluating the selectivity of novel CDK7 inhibitor candidates [1]. CDK7/9-IN-1 can be included as a reference compound in kinase selectivity screens to contextualize the off-target profiles of new chemical entities targeting CDK7, CDK9, or other transcriptional CDKs.

Colorectal Cancer (HCT116) Model Studies of Transcription-Targeted Therapy

The compound's activity profile has been specifically validated in HCT116 colorectal cancer cells, with quantitative data for p-CTD Ser5 suppression (IC50 = 0.0262 μM), p-CTD Ser2 suppression (IC50 = 2.59 μM), and cMyc downregulation (IC50 = 0.0138 μM) [1]. This cell line is an appropriate model system for studying CDK7/9-IN-1's effects on transcription and proliferation. Researchers should note that LogP = 4.2 necessitates careful attention to solubility and formulation when extending studies to other cell lines or in vivo models .

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